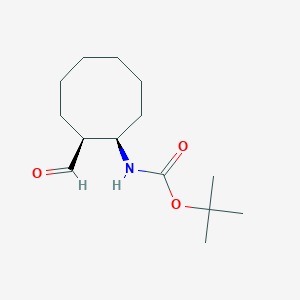

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclooctane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Wirkmechanismus

Target of Action

The primary target of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde, also known as tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate, is the amine group present in a wide range of biomolecules . The compound is used as a protective group for amines in multistep reactions in synthetic organic chemistry, especially in peptide synthesis .

Mode of Action

The compound interacts with its targets by protecting the amine group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups . It is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Result of Action

The result of the compound’s action is the protection of the amine group in various biomolecules, enabling complex synthetic transformations. For example, amino acids, dipeptides, and glycylglycylglycine as a tripeptide were efficiently protected with (Boc)2O . Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of a catalyst. For instance, an efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde typically involves the protection of the amino group with a Boc group followed by the introduction of the aldehyde functionality. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-supported catalysts can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed:

Oxidation: N-Boc-(+/-)-cis-2-aminocyclooctanecarboxylic acid

Reduction: N-Boc-(+/-)-cis-2-aminocyclooctanol

Substitution: cis-2-aminocyclooctanecarbaldehyde

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions at other functional sites without interference .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating the mechanisms of enzymatic transformations .

Medicine: In medicinal chemistry, this compound is explored for the development of novel pharmaceuticals. Its structure can be modified to create derivatives with potential therapeutic properties .

Industry: The compound is utilized in the production of advanced materials, including polymers and resins, where its functional groups contribute to the desired properties of the final product .

Vergleich Mit ähnlichen Verbindungen

- N-Boc-2-aminocyclohexanecarbaldehyde

- N-Boc-2-aminocyclopentanecarbaldehyde

- N-Boc-2-aminocycloheptanecarbaldehyde

Comparison: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is unique due to its eight-membered cyclooctane ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This difference can influence the compound’s reactivity and the types of reactions it undergoes. The larger ring size may also affect the compound’s conformational flexibility and interactions with other molecules .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDJVHCIKCLMB-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2837338.png)

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)

![7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2837347.png)

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)